
1-(4-Chlorobenzyl)-3-((1-hydroxycyclopentyl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorobenzyl)-3-((1-hydroxycyclopentyl)methyl)urea is a useful research compound. Its molecular formula is C14H19ClN2O2 and its molecular weight is 282.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Labeling
- Synthesis of Labeled Compounds : 1-(4-Chlorobenzyl)-3-methyl-3-(2-hydroxyethyl)-thiourea, a compound related to the specified chemical, was synthesized with 14C labeling at its urea group. This process involved several steps, starting from potassium cyanide-14C, and focused on isomerization conditions (Esses-Reiter & Reiter, 1981).
Crystallography and Molecular Structure
- Crystal Structure Analysis : A study on the crystal structure of a similar compound, pencycuron (1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea), revealed detailed molecular conformations, including the cyclopentyl ring's envelope conformation and the dihedral angles between the chlorobenzyl and phenyl rings. This structural insight is critical for understanding the chemical's behavior (Kang, Kim, Kwon, & Kim, 2015).
Chemotherapy Research
- Potential Anticancer Agents : Research has been conducted on 1-Aryl-3-(2-chloroethyl) ureas, which are structurally related, as potential anticancer agents. These compounds were synthesized and their cytotoxicity was evaluated on human adenocarcinoma cells in vitro, showing some promising results (Gaudreault, Lacroix, Pagé, & Joly, 1988).
Chemical Synthesis and Reactions
- Synthesis of Ureas and Derivatives : Studies have focused on the synthesis of various urea derivatives, including 1-aryl-3-(2-chloroethyl) ureas, offering insights into the chemical properties and potential applications of these compounds (Deck & Papadopoulos, 2000).
Biochemical Studies
- Acetylcholinesterase Inhibitors : Some ureas have been studied for their potential as acetylcholinesterase inhibitors. This research, focusing on flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, could offer insights into the biochemical applications of related urea compounds (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(1-hydroxycyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c15-12-5-3-11(4-6-12)9-16-13(18)17-10-14(19)7-1-2-8-14/h3-6,19H,1-2,7-10H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEFGFPRIOWYHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NCC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
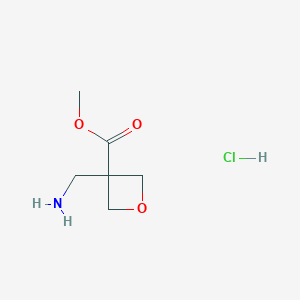
![N-(sec-butyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2433252.png)
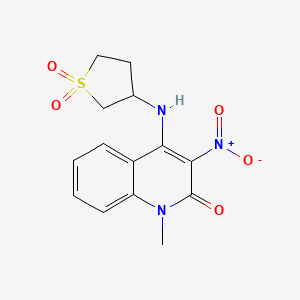
![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one](/img/structure/B2433254.png)
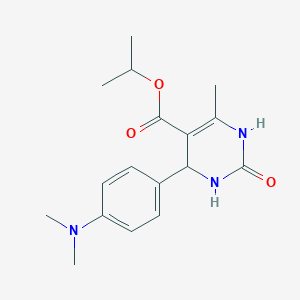
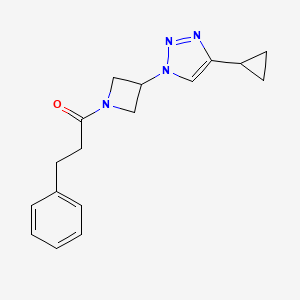
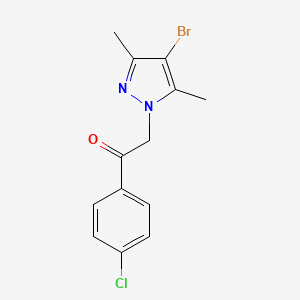
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2433263.png)
![5-[4-(difluoromethoxy)-3-methoxyphenyl]-2H-tetrazole](/img/structure/B2433264.png)
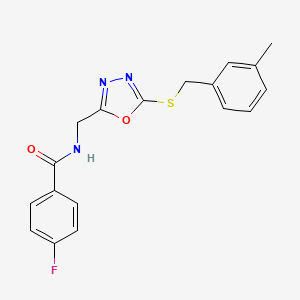
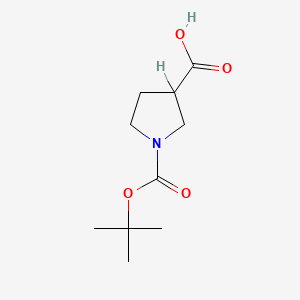
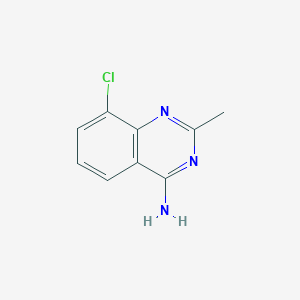
![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2433270.png)

